molecular formula C13H11N3S2 B2457789 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1022482-46-7

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2457789
CAS No.: 1022482-46-7
M. Wt: 273.37
InChI Key: UWYHRGOKRNQCNV-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with phenyl isothiocyanate under reflux conditions, followed by cyclization with methyl iodide . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its combined triazole and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-15-13(17)16(10-6-3-2-4-7-10)12(14-15)11-8-5-9-18-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYHRGOKRNQCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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